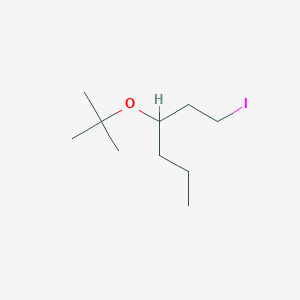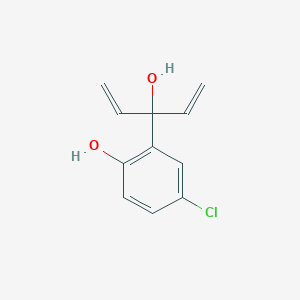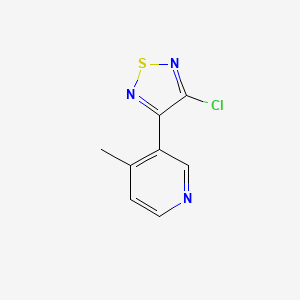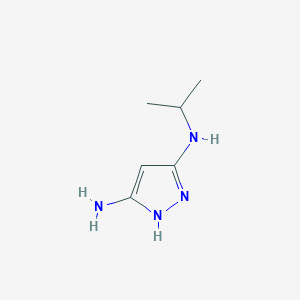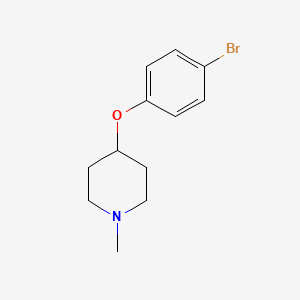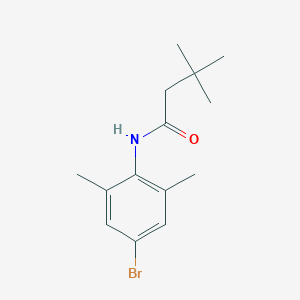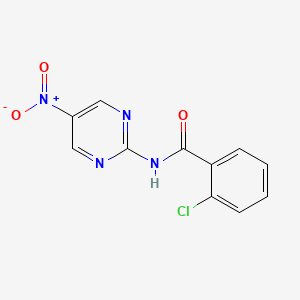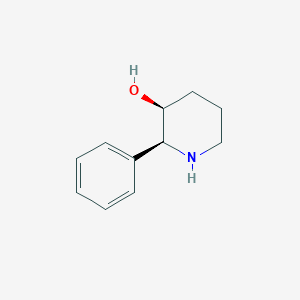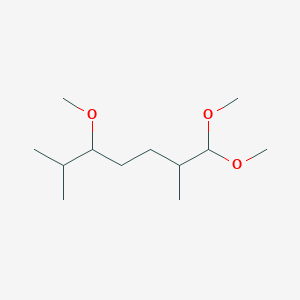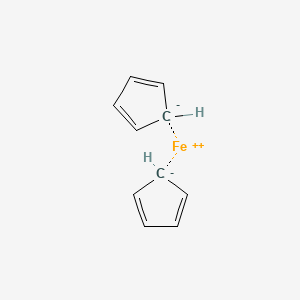
Cyclopentane; iron
Descripción general
Descripción
Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).
Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ferric chloride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ferrocenium ion.
Substitution: Acylated ferrocene derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane; iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.
Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Medicine: Utilized in the development of biosensors for glucose monitoring.
Industry: Employed as an additive in fuels to improve combustion efficiency.
Mecanismo De Acción
The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .
Comparación Con Compuestos Similares
- Chromocene (Cr(C5H5)2)
- Cobaltocene (Co(C5H5)2)
- Nickelocene (Ni(C5H5)2)
Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .
Propiedades
Fórmula molecular |
C10H10Fe |
|---|---|
Peso molecular |
186.03 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clave InChI |
KTWOOEGAPBSYNW-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
Números CAS relacionados |
51937-67-8 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
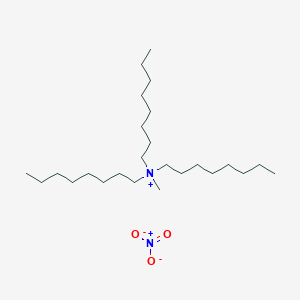
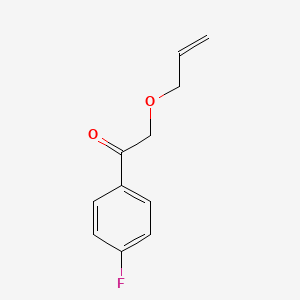
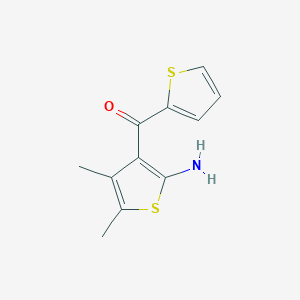
![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)
